Cas no 2549006-02-0 ((2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol)

(2-{Imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a structurally complex heterocyclic compound featuring fused imidazopyridazine and cyclopentapyrrolidine moieties, with a hydroxymethyl functional group at the 3a-position. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) disorders or kinase-related pathways. The rigid polycyclic framework enhances binding selectivity, while the polar hydroxyl group improves solubility and pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel bioactive molecules. The compound’s well-defined stereochemistry also supports precise structure-activity relationship studies.
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol structure
2549006-02-0 structure
Product name:(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
CAS No:2549006-02-0
MF:C14H18N4O
MW:258.318922519684
CID:5312929
PubChem ID:154853525

(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
    • AKOS040730145
    • 2549006-02-0
    • F6789-0084
    • Hexahydro-2-imidazo[1,2-b]pyridazin-6-ylcyclopenta[c]pyrrole-3a(1H)-methanol
    • Inchi: 1S/C14H18N4O/c19-10-14-5-1-2-11(14)8-17(9-14)13-4-3-12-15-6-7-18(12)16-13/h3-4,6-7,11,19H,1-2,5,8-10H2
    • InChI Key: XRPOGLAJCKAZSZ-UHFFFAOYSA-N
    • SMILES: N1(C2=NN3C=CN=C3C=C2)CC2(CO)CCCC2C1

Computed Properties

  • Exact Mass: 258.14806121g/mol
  • Monoisotopic Mass: 258.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 53.7Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.99±0.10(Predicted)

(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6789-0084-1mg
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
2549006-02-0
1mg
$81.0 2023-09-07
Life Chemicals
F6789-0084-5mg
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
2549006-02-0
5mg
$103.5 2023-09-07
Life Chemicals
F6789-0084-20mg
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
2549006-02-0
20mg
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Life Chemicals
F6789-0084-2mg
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
2549006-02-0
2mg
$88.5 2023-09-07
Life Chemicals
F6789-0084-5μmol
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
2549006-02-0
5μmol
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Life Chemicals
F6789-0084-25mg
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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Life Chemicals
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Life Chemicals
F6789-0084-2μmol
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Life Chemicals
F6789-0084-4mg
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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$133.5 2023-09-07

Additional information on (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Introduction to (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol (CAS No. 2549006-02-0)

(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2549006-02-0, represents a confluence of heterocyclic scaffolds that are increasingly being explored for their therapeutic applications. The presence of both imidazo[1,2-b]pyridazine and octahydrocyclopenta[c]pyrrol moieties in its molecular structure suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The imidazo[1,2-b]pyridazine core is a well-documented pharmacophore that has been incorporated into numerous drug candidates across various therapeutic categories. Its ability to engage with biological systems through hydrogen bonding and π-stacking interactions has made it a favorite among medicinal chemists. In particular, the 6-position of the imidazo[1,2-b]pyridazine ring in this compound is strategically modified with a methoxy group, which can enhance its solubility and metabolic stability. This modification is particularly relevant in the context of drug design, where optimizing pharmacokinetic properties is often as critical as achieving high affinity for a target receptor.

Complementing the imidazo[1,2-b]pyridazine scaffold is the octahydrocyclopenta[c]pyrrol ring system, which adds an additional layer of complexity to the molecule. This bicyclic structure is known for its ability to mimic natural products and has been explored in the development of compounds with anti-inflammatory, antiviral, and anticancer properties. The 3a-position of the octahydrocyclopenta[c]pyrrol ring is linked to a hydroxymethyl group, providing a potential site for further functionalization or conjugation with other molecules. Such structural features make this compound an attractive starting point for designing novel therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies have suggested that (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol may interact with proteins through multiple non-covalent interactions, including hydrogen bonds and hydrophobic interactions. These insights are derived from docking studies that have been performed using state-of-the-art software packages. The predicted binding affinities and interaction patterns provide a rational basis for designing derivatives with enhanced potency and selectivity.

The potential biological activities of this compound have not yet been fully elucidated, but preliminary in vitro studies have hinted at its potential as an inhibitor of certain enzymes and receptors. For instance, the imidazo[1,2-b]pyridazine moiety has been shown to exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are implicated in various inflammatory diseases. Similarly, the octahydrocyclopenta[c]pyrrol scaffold has been associated with activities against targets involved in cancer progression. These findings underscore the importance of this compound as a lead molecule for drug discovery efforts.

In the realm of drug development, the synthesis of complex molecules like (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol presents both challenges and opportunities. The synthesis involves multiple steps, including cyclization reactions and functional group transformations, which require precise control to achieve high yields and purity. Advances in synthetic methodologies have made it possible to construct such intricate structures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have played a crucial role in assembling the various fragments of this molecule into a coherent whole.

The pharmacological evaluation of this compound is ongoing, but initial results are promising. In cell-based assays, it has demonstrated modest activity against certain cancer cell lines, suggesting that further optimization could yield more potent derivatives. Additionally, its structural features may make it suitable for oral administration, which would be advantageous from a clinical perspective. The development of orally bioavailable drugs remains a key goal in modern medicine due to the convenience and compliance they offer to patients.

The regulatory landscape for new drug candidates also plays a significant role in determining the commercial viability of compounds like this one. Regulatory agencies require extensive data on safety and efficacy before approving new drugs for human use. However, if successful trials were conducted and regulatory hurdles were cleared, (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yI)methanol could represent a valuable addition to therapeutic options available for patients suffering from various diseases.

In conclusion,(2-{imidazo[1,2-b} pyridazin -6 - yl } - octahydrocyclopenta [ c ] pyrrol - 3a - yI ) methanol ( CAS No . 2549006 -02 -0 ) is an intriguing compound with significant potential in pharmaceutical research . Its unique structural composition , derived from well-studied heterocyclic scaffolds , positions it as a promising candidate for further exploration . As research continues , it is likely that new insights into its biological activities will emerge , paving the way for innovative therapeutic strategies . The continued development of such compounds underscores the importance of interdisciplinary collaboration between chemists , biologists , and clinicians in advancing human health .

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